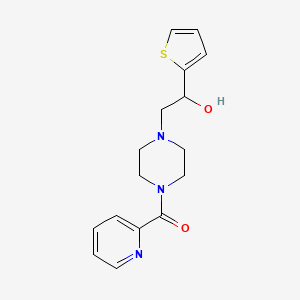

![molecular formula C19H22N2O2S2 B2417276 2-(3-(éthylthio)benzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide CAS No. 886911-98-4](/img/structure/B2417276.png)

2-(3-(éthylthio)benzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry: : This compound is studied for its potential as a synthetic intermediate in complex organic syntheses.

Biology: : Research explores its interactions with biological macromolecules and potential bioactivity.

Medicine: : Preliminary studies might investigate its potential as a pharmaceutical candidate, targeting specific enzymes or receptors.

Industry: : Applications could include materials science, where its structural features might impart unique properties to polymers or coatings.

Mechanism of Action: : The compound's effects often stem from its ability to interact with specific molecular targets. The benzamido group might facilitate binding to enzymes or receptors, while the thiophene ring system can engage in π-π stacking interactions, altering biological pathways.

Similar Compounds

2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: : With a methylthio group instead of an ethylthio group, it provides a smaller analogue for comparative studies.

2-(3-(ethylthio)benzamido)-4H-cyclohepta[b]thiophene-3-carboxamide: : Lacking the tetrahydro moiety, this compound offers insights into the role of saturation in bioactivity.

N-(2-(benzothiazol-2-ylamino)ethyl)-2-(ethylthio)benzamide: : Featuring a benzothiazole group, this compound showcases the impact of different heteroaromatic systems.

These comparisons highlight how minor structural variations can lead to significant differences in chemical behavior and biological activity. This compound's unique combination of functional groups and rings sets it apart, providing a valuable tool for researchers across multiple fields.

Mécanisme D'action

Target of Action

It’s worth noting that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biological pathways due to their diverse pharmacological properties .

Result of Action

Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common route begins with the formation of the benzamido intermediate, which involves reacting ethylthioaniline with benzoyl chloride under mild conditions. This intermediate is then further reacted with a cycloheptathiophene derivative under carefully controlled conditions, typically involving a solvent like dichloromethane and a base such as triethylamine.

Industrial Production Methods: : Industrial production may streamline the above process, employing continuous flow reactors to ensure consistent yields and quality. Solvent choice and reaction conditions are optimized to balance efficiency with environmental considerations.

Types of Reactions

Oxidation: : Can undergo oxidation at the ethylthio group, leading to sulfoxide or sulfone derivatives.

Reduction: : The benzamido group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: : Catalysts like palladium on carbon with hydrogen gas.

Substitution: : Friedel-Crafts acylation with aluminum chloride as the catalyst.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Reduced amine derivatives.

Substitution: : Various substituted aromatic compounds.

Propriétés

IUPAC Name |

2-[(3-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-2-24-13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)25-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOKVOPQDUMTMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2417193.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/new.no-structure.jpg)

![methyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)